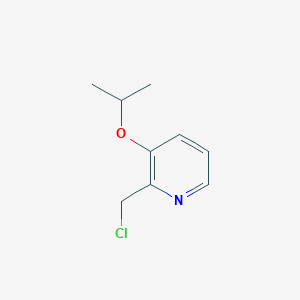2-(Chloromethyl)-3-isopropoxypyridine
CAS No.:
Cat. No.: VC18308113
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClNO |
|---|---|
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 2-(chloromethyl)-3-propan-2-yloxypyridine |
| Standard InChI | InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | OTQRTZRACMEWHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(N=CC=C1)CCl |
Introduction
2-(Chloromethyl)-3-isopropoxypyridine is a chemical compound belonging to the pyridine derivatives category. It features a chloromethyl group attached to the pyridine ring, along with an isopropoxy substituent. The molecular formula of this compound is C₉H₁₂ClN₁O, and it has a molecular weight of approximately 185.65 g/mol. The CAS number for this compound is reported as 2169501-70-4 by some sources .
Synthesis Methods
The synthesis of 2-(Chloromethyl)-3-isopropoxypyridine typically involves multiple steps, leveraging the versatility of pyridine chemistry. While specific synthesis protocols for this compound are not detailed in the available literature, pyridine derivatives are often synthesized through reactions that modify existing pyridine rings or build them from simpler precursors.
Potential Applications
Pyridine derivatives, including 2-(Chloromethyl)-3-isopropoxypyridine, have diverse applications due to their biological activities. These compounds are explored in pharmaceuticals for their potential therapeutic effects and in agrochemicals for pest control or plant growth regulation.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(Chloromethyl)-3-isopropoxypyridine, differing mainly in the position of the chloromethyl or isopropoxy groups. These variations can significantly impact biological activity and pharmacological properties.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Chloromethyl)-2-isopropoxypyridine | Chloromethyl and isopropoxy groups | Similar reactivity but different biological profile |
| 4-(Chloromethyl)-2-isopropoxypyridine | Chloromethyl at position 4 | May exhibit different pharmacological properties |
| 2-Isopropoxypyridine | Lacks chloromethyl group | More stable; different reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume